Cletoquine Binding Affinity to CHIKV Protease P23pro-zbd Domain Exceeds That of Hydroxychloroquine and Chloroquine
In a head-to-head molecular docking study evaluating chloroquine derivatives against the P23pro-zbd domain of chikungunya virus (CHIKV), cletoquine exhibited superior binding affinity compared to both the parent drug hydroxychloroquine and the reference compound chloroquine [1]. The binding free energy (ΔG) for cletoquine was calculated at -6.8 kcal/mol, representing an improvement over hydroxychloroquine (-6.2 kcal/mol) and a substantial enhancement relative to chloroquine (-5.9 kcal/mol) [1]. Didesethyl chloroquine hydroxyacetamide demonstrated the most favorable binding among the series (-7.1 kcal/mol), positioning cletoquine as an intermediate-affinity ligand with a clear differentiation from its metabolic precursors [1].
| Evidence Dimension | Binding Free Energy (ΔG) to CHIKV P23pro-zbd Domain |
|---|---|
| Target Compound Data | Cletoquine: ΔG = -6.8 kcal/mol |
| Comparator Or Baseline | Hydroxychloroquine: ΔG = -6.2 kcal/mol; Chloroquine: ΔG = -5.9 kcal/mol; Didesethyl chloroquine hydroxyacetamide: ΔG = -7.1 kcal/mol |
| Quantified Difference | Cletoquine binds 0.6 kcal/mol more favorably than hydroxychloroquine and 0.9 kcal/mol more favorably than chloroquine |
| Conditions | In silico molecular docking using AutoDock 4.2 against the P23pro-zbd domain crystal structure (PDB ID: 3GPG) of chikungunya virus |
Why This Matters
This quantitative differentiation justifies procuring cletoquine as a reference standard for structure-activity relationship (SAR) studies aimed at optimizing 4-aminoquinoline scaffolds for CHIKV protease inhibition, and provides a rational basis for selecting cletoquine over hydroxychloroquine in antiviral screening cascades where target engagement is a primary readout.
- [1] Kumar M, Topno RK, Dikhit MR, Bhawana, Sahoo GC, Madhukar M, Pandey K, Das P. Molecular docking studies of chloroquine and its derivatives against P23pro-zbd domain of chikungunya virus: Implication in designing of novel therapeutic strategies. J Cell Biochem. 2019 Oct;120(10):18298-18308. View Source
